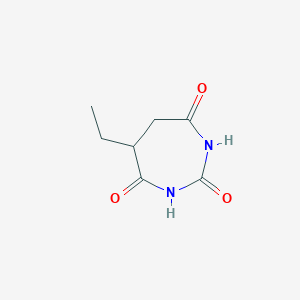![molecular formula C9H11N3 B14737546 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-21-9](/img/structure/B14737546.png)
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve large-scale reactions using similar synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyridine ring .
Aplicaciones Científicas De Investigación
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2), which play a crucial role in various signaling pathways related to immune response and cell proliferation . The compound’s unique structure allows it to bind effectively to these enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Known for their antitrypanosomal activity and pharmaceutical interest.
The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and applications in various fields of research.
Propiedades
Número CAS |
4931-21-9 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-ethyl-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-3-8-10-9-7(2)5-4-6-12(9)11-8/h4-6H,3H2,1-2H3 |
Clave InChI |
RNMXCGOLLVAVCV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN2C=CC=C(C2=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)






![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)




